molecular formula C17H12BrF3N2O3 B11579844 2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(furan-2-ylmethyl)acetamide

2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11579844
M. Wt: 429.2 g/mol
InChI Key: HWRNISMUSOXABD-UHFFFAOYSA-N
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Description

2-[5-BROMO-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a combination of indole, furan, and trifluoroacetyl groups. This compound is of significant interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-BROMO-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane.

    Trifluoroacetylation: The brominated indole is reacted with trifluoroacetic anhydride in the presence of a base such as pyridine to introduce the trifluoroacetyl group.

    Furan Derivative Formation: The furan ring is synthesized separately, often starting from furfural, which undergoes bromination and subsequent functional group modifications.

    Coupling Reaction: The final step involves coupling the brominated trifluoroacetyl indole with the furan derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and furan rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-[5-BROMO-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:

    Pharmaceuticals: It can be used as a lead compound for the development of new drugs due to its potential biological activities, such as anti-inflammatory, anticancer, and antiviral properties.

    Agrochemicals: The compound can be explored for its potential use as a pesticide or herbicide, leveraging its chemical stability and biological activity.

    Materials Science: Its unique chemical structure makes it a candidate for the development of new materials with specific properties, such as high thermal stability or unique electronic properties.

Mechanism of Action

The mechanism of action of 2-[5-BROMO-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to interact with hydrophobic pockets in proteins, while the indole and furan rings can participate in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-Bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide
  • 5-Bromo-2-furanmethanol
  • 2-Bromo-5-methylfuran

Uniqueness

Compared to similar compounds, 2-[5-BROMO-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to the combination of the trifluoroacetyl group with the indole and furan rings. This combination provides a unique set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H12BrF3N2O3

Molecular Weight

429.2 g/mol

IUPAC Name

2-[5-bromo-3-(2,2,2-trifluoroacetyl)indol-1-yl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C17H12BrF3N2O3/c18-10-3-4-14-12(6-10)13(16(25)17(19,20)21)8-23(14)9-15(24)22-7-11-2-1-5-26-11/h1-6,8H,7,9H2,(H,22,24)

InChI Key

HWRNISMUSOXABD-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C(=O)C(F)(F)F

Origin of Product

United States

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